6-Bromo-2,2,3,3-tetrafluorobenzodioxane
CAS No.: 141872-90-4
Cat. No.: VC21080797
Molecular Formula: C8H3BrF4O2
Molecular Weight: 287.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141872-90-4 |
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Molecular Formula | C8H3BrF4O2 |
Molecular Weight | 287.01 g/mol |
IUPAC Name | 6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxine |
Standard InChI | InChI=1S/C8H3BrF4O2/c9-4-1-2-5-6(3-4)15-8(12,13)7(10,11)14-5/h1-3H |
Standard InChI Key | NFBZNZNRSMRQDC-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)OC(C(O2)(F)F)(F)F |
Canonical SMILES | C1=CC2=C(C=C1Br)OC(C(O2)(F)F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is identified by CAS number 141872-90-4 and has the molecular formula C₈H₃BrF₄O₂ . This compound has a molecular weight of 287.01 g/mol and is characterized by its heterocyclic structure containing both oxygen and halogen elements . The structure features a benzene ring fused with a dioxane ring, where the dioxane portion contains four fluorine atoms at positions 2 and 3, while a bromine atom is attached to the benzene portion at position 6.
Nomenclature and Synonyms
The compound is known by several synonyms in chemical databases and literature, reflecting slight variations in naming conventions:
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6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
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6-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine
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6-Bromo-2,2,3,3-tetrafluorobenzodioxane
Structural Features
The molecular structure consists of three key components:
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A benzene ring forming the aromatic portion
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A 1,4-dioxane ring fused to the benzene ring
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Four fluorine substituents at positions 2 and 3, and a bromine atom at position 6
This arrangement creates a molecule with distinct electrophilic and nucleophilic regions, contributing to its reactivity profile and potential synthetic utility.
Physical and Chemical Properties
Physical State and Appearance
6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane exists as a clear, colorless liquid at standard temperature and pressure . This physical state facilitates its handling in laboratory settings and its incorporation into various chemical processes.
Thermodynamic Properties
The compound exhibits the following thermodynamic properties:
Chemical Reactivity
While specific reactivity data for this exact compound is limited in the provided search results, its structural features suggest several key reactivity patterns:
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The bromine substituent provides a reactive site for various coupling reactions, particularly metal-catalyzed transformations such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
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The tetrafluorinated dioxane ring contributes unique electronic properties, potentially influencing reactivity and stability.
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The oxygen atoms in the dioxane ring may participate in coordination chemistry with various metals or serve as hydrogen bond acceptors.
Risk Statements | Safety Statements |
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20/21/22 (Harmful by inhalation, in contact with skin and if swallowed) | 23 (Do not breathe vapor) |
36/37/38 (Irritating to eyes, respiratory system and skin) | 24/25 (Avoid contact with skin and eyes) |
36 (Wear suitable protective clothing) | |
61 (Avoid release to the environment) |
These statements are derived from safety data for the compound and indicate the need for appropriate protective measures during handling.
Comparative Analysis with Related Compounds
Structural Isomers and Derivatives
Several compounds structurally related to 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane appear in chemical databases and literature:
These structural variations demonstrate how subtle changes in substitution patterns can create a family of related compounds with potentially different chemical and biological properties.
Structure-Property Relationships
The positioning of the bromine substituent (position 5 vs. position 6) can significantly affect the electronic distribution within the molecule, potentially altering reactivity patterns. Similarly, the difference between 1,3- and 1,4-dioxane ring systems changes the spatial arrangement of the oxygen atoms, which could influence coordination chemistry and hydrogen bonding capabilities.
Supplier | Contact Information | Reference |
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Meryer (Shanghai) Chemical Technology Co., Ltd. | Tel: 021-61259108, 18621169109 Email: market03@meryer.com | |
Amadis Chemical Company Limited | Tel: 571-89925085 Email: sales@amadischem.com | |
Mainchem Co., Ltd. | Tel: +86-0592-6210733 Email: sale@mainchem.com | |
LEAPCHEM CO., LTD. | Tel: +86-852-30606658 Email: market18@leapchem.com | |
Apollo Scientific | Available through VWR |
This commercial availability facilitates its use in research and development settings, although pricing and purity specifications may vary between suppliers.
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